Methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 310.3 g/mol. It is classified as an ester and belongs to the benzofuran derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The compound features a benzofuran core, which is known for its role in various pharmacological applications, including potential anticancer properties.
The synthesis of methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate typically involves several key steps:
In industrial settings, methods are optimized for high yield and purity. Techniques such as continuous flow chemistry may also be explored to facilitate large-scale production while maintaining quality standards.
The molecular structure of methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate can be described as follows:
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)C(=O)OCThe compound features a methoxy group attached to a benzoyl moiety, which is further linked to a benzofuran structure, contributing to its unique chemical properties.
Methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate can undergo various chemical transformations:
Common reagents utilized in these reactions include:
The mechanism of action for methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate involves its interaction with specific biological targets:
| Property | Value |
|---|---|
| Molecular Formula | C18H14O5 |
| Molecular Weight | 310.3 g/mol |
| Solubility | Soluble in organic solvents |
These properties indicate that methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate has favorable characteristics for various applications in organic synthesis and medicinal chemistry .
Methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate has several scientific applications:
This compound represents an important area of research within organic chemistry due to its versatility and potential therapeutic applications.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9